molecular formula C9H14N4O2S B3152689 5-Pyrimidinecarboxamide, 4-amino-2-(ethylthio)-N-methoxy-N-methyl- CAS No. 741712-36-7

5-Pyrimidinecarboxamide, 4-amino-2-(ethylthio)-N-methoxy-N-methyl-

Cat. No.: B3152689
CAS No.: 741712-36-7
M. Wt: 242.3 g/mol
InChI Key: LKSOAMHSVXPCKP-UHFFFAOYSA-N
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Description

5-Pyrimidinecarboxamide, 4-amino-2-(ethylthio)-N-methoxy-N-methyl-: is a chemical compound with the molecular formula C7H9N3O2S . It belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to benzene and pyridine but with two nitrogen atoms in the ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Pyrimidinecarboxamide, 4-amino-2-(ethylthio)-N-methoxy-N-methyl- typically involves multiple steps, starting with the appropriate pyrimidine derivatives. One common synthetic route includes the following steps:

  • Formation of the Pyrimidine Core: : The pyrimidine ring is constructed using suitable precursors such as urea and malonic acid derivatives.

  • Introduction of the Ethylthio Group: : The ethylthio group is introduced through a substitution reaction, often using ethylthiolate salts.

  • Amination: : The amino group is introduced at the 4-position through nitration followed by reduction.

  • Carboxamide Formation: : The carboxamide group is introduced through the reaction of the corresponding carboxylic acid with ammonia or an amine.

  • Methoxy and Methyl Esterification: : The methoxy and methyl groups are introduced through esterification reactions using methanol and methylating agents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors and large-scale synthesis techniques to ensure efficiency and cost-effectiveness. The use of catalysts and optimized reaction conditions can help improve yields and reduce by-products.

Chemical Reactions Analysis

Types of Reactions

5-Pyrimidinecarboxamide, 4-amino-2-(ethylthio)-N-methoxy-N-methyl-: can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can convert the thioether group to a sulfoxide or sulfone.

  • Reduction: : Reduction reactions can reduce the nitro group to an amino group.

  • Substitution: : Substitution reactions can replace the ethylthio group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction: : Typical reducing agents include iron (Fe) and hydrogen (H2).

  • Substitution: : Substitution reactions often use nucleophiles such as halides or alkylating agents.

Major Products Formed

  • Oxidation: : Sulfoxides and sulfones are common products of oxidation reactions.

  • Reduction: : The major product of reduction is the corresponding amine.

  • Substitution: : Various substituted pyrimidines can be formed depending on the nucleophile used.

Scientific Research Applications

5-Pyrimidinecarboxamide, 4-amino-2-(ethylthio)-N-methoxy-N-methyl-: has several scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex organic compounds.

  • Biology: : It may serve as a probe or inhibitor in biochemical studies.

  • Industry: : It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-Pyrimidinecarboxamide, 4-amino-2-(ethylthio)-N-methoxy-N-methyl- exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to enzymes or receptors, leading to a biological response.

Comparison with Similar Compounds

5-Pyrimidinecarboxamide, 4-amino-2-(ethylthio)-N-methoxy-N-methyl-: can be compared with other similar compounds, such as:

  • 5-Pyrimidinecarboxylic acid, 4-amino-2-(ethylthio)-: : This compound lacks the amide group present in the target compound.

  • 5-Pyrimidinecarboxylic acid, 4-amino-2-(ethylthio)-, ethyl ester: : This compound has an ester group instead of the amide group.

The uniqueness of 5-Pyrimidinecarboxamide, 4-amino-2-(ethylthio)-N-methoxy-N-methyl-

Properties

IUPAC Name

4-amino-2-ethylsulfanyl-N-methoxy-N-methylpyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O2S/c1-4-16-9-11-5-6(7(10)12-9)8(14)13(2)15-3/h5H,4H2,1-3H3,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKSOAMHSVXPCKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(C(=N1)N)C(=O)N(C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-amino-2-ethylsulfanyl-pyrimidine-5-carboxylic acid (1.00 g, 5.40 mmol, Sigma) in dimethylformamide were added O-benzotriazol-1-yl-N,N,N′,N′-tetramethyluronium hexafluorophosphate (3.06 g, 8.1 mmol, Aldrich), 1-hydroxy-benzotriazole hydrate (1.09 g, 8.1 mmol, Aldrich) followed by diisopropylethylamine (3.94 g, 29.7 mmol) at 0° C. After stirring for 10–15 minutes, N,O-dimethyl-hydroxylamine. HCl (790 mg, 8.1 mmol, Aldrich) was added. The reaction was stirred at 0° C. to room temperature for 2 hours and then diluted with ethyl acetate and water. The aqueous layer was separated and extracted with ethyl acetate. The combined organic extracts were washed with brine, dried and concentrated. The crude product was purified on silica gel with 1:1 hexane/ethyl acetate to give 4-amino-2-ethylsulfanyl-pyrimidine-5-carboxylic acid methoxy-methyl-amide as a white solid (1.189 g, 98% yield). HRMS, observed: 242.0836; Calcd for M+: 242.0837
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1 g
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3.06 g
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1.09 g
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3.94 g
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N,O-dimethyl-hydroxylamine. HCl
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790 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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